molecular formula C19H22FN3O4S B4670606 5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methoxy-N-methylbenzamide

5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methoxy-N-methylbenzamide

Cat. No.: B4670606
M. Wt: 407.5 g/mol
InChI Key: PDJIOSNTMARKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methoxy-N-methylbenzamide, commonly known as FMP, is a compound that has been extensively studied for its potential use in scientific research. FMP belongs to the class of compounds known as benzamides, which have been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of FMP is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. FMP has been shown to have an effect on the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
FMP has been shown to have a range of biochemical and physiological effects, including an increase in the release of certain neurotransmitters such as dopamine and norepinephrine. FMP has also been shown to have an effect on the activity of certain enzymes and receptors in the body, including the dopamine transporter.

Advantages and Limitations for Lab Experiments

One advantage of using FMP in scientific research is that it has been extensively studied and its effects are well understood. However, one limitation is that FMP can be difficult to synthesize and may not be readily available in large quantities.

Future Directions

There are several potential future directions for the study of FMP. One area of interest is in the development of new compounds based on the structure of FMP, which may have improved efficacy and fewer side effects. Another area of interest is in the study of the potential therapeutic uses of FMP, particularly in the treatment of certain neurological and psychiatric disorders. Finally, further research is needed to fully understand the mechanism of action of FMP and its effects on the body.

Scientific Research Applications

FMP has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of the central nervous system, where FMP has been shown to have an effect on the activity of certain neurotransmitters. FMP has also been studied in the context of cancer research, where it has been shown to have an inhibitory effect on the growth of certain cancer cells.

Properties

IUPAC Name

5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S/c1-21-19(24)15-13-14(7-8-18(15)27-2)28(25,26)23-11-9-22(10-12-23)17-6-4-3-5-16(17)20/h3-8,13H,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJIOSNTMARKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methoxy-N-methylbenzamide

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